Research has identified 2-carboxybenzaldehyde as a metabolite of two processes:
2-Carboxybenzaldehyde can be used as a building block in the synthesis of various organic compounds. For example, it has been employed in the synthesis of N-substituted isoindolinones, a class of heterocyclic compounds with potential biological activities [].
2-Carboxybenzaldehyde is an organic compound consisting of a benzene ring with an aldehyde group (CHO) and a carboxylic acid group (COOH) attached at adjacent positions (ortho positions) []. This structure gives it the chemical formula C₈H₆O₃. It has several synonyms, including phthalaldehydic acid and 2-formylbenzoic acid [].
2-Carboxybenzaldehyde is significant in scientific research due to its unique chemical properties and its role as a precursor in the synthesis of various heterocyclic compounds with potential biological activities [, ].
The key features of 2-Carboxybenzaldehyde's structure include:
2-Carboxybenzaldehyde undergoes several reactions relevant to scientific research:
This is a notable aspect of the molecule's structure. The aldehyde and carboxylic acid groups can reversibly react with each other to form a cyclic structure called 3-hydroxyphthalide (a lactol) []. This process allows the molecule to exist in equilibrium between the open-chain and closed-ring forms, depending on the reaction conditions [].
2-Carboxybenzaldehyde can be synthesized through various methods, including the oxidation of o-tolualdehyde with potassium permanganate [].
The cyclic lactol form of 2-carboxybenzaldehyde readily reacts with Grignard reagents (organometallic compounds containing a magnesium-carbon bond) to form alkyl- and aryl-substituted phthalides []. These reactions are valuable for introducing various functionalities into the molecule, leading to diverse derivatives with potential applications.
Irritant